Methyl 2-Fluoro-3-nitrobenzoate
Overview
Description
Methyl 2-Fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a pale yellow solid that is used primarily as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoate ester, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-Fluoro-3-nitrobenzoate is an organic compound that is primarily used as an intermediate in organic synthesis It’s worth noting that nitrobenzoates are often used in the synthesis of pharmaceuticals, suggesting potential interactions with a variety of biological targets depending on the final product .
Mode of Action
The mode of action of this compound is largely dependent on the context of its use. As an intermediate in organic synthesis, its role is to contribute specific functional groups (the fluoro and nitro groups) that may be important for the activity of the final product . The nitro group is often reduced to an amine in the final steps of synthesis, which can participate in a variety of interactions in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. Nitrobenzoates are often used in the synthesis of compounds that can inhibit specific enzymes or modulate receptor activity, thereby affecting various biochemical pathways .
Pharmacokinetics
The presence of the nitro group could potentially make it susceptible to metabolic reduction, while the fluoro group could enhance its metabolic stability .
Result of Action
The result of the action of this compound is the successful synthesis of the desired final product. The nitro and fluoro groups it contributes can significantly influence the biological activity of the final product .
Action Environment
The action of this compound is primarily in the context of a chemical reaction, where it is influenced by factors such as temperature, pH, and the presence of catalysts . In a biological context, factors such as pH and the presence of metabolizing enzymes could influence its stability and activity .
Biochemical Analysis
Biochemical Properties
Methyl 2-Fluoro-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 2-Fluoro-3-nitrobenzoic acid and methanol. The compound’s nitro group can also undergo reduction reactions mediated by nitroreductases, resulting in the formation of amino derivatives .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or epigenetic markers. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the compound’s ester group can be hydrolyzed by esterases, resulting in the release of 2-Fluoro-3-nitrobenzoic acid. Furthermore, the nitro group can undergo reduction by nitroreductases, leading to the formation of amino derivatives. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into its constituent components, such as 2-Fluoro-3-nitrobenzoic acid and methanol. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At high doses, this compound can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation. These effects are dose-dependent and can be observed in various animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 2-Fluoro-3-nitrobenzoic acid and methanol. Additionally, the nitro group can be reduced by nitroreductases to form amino derivatives. These metabolic reactions can influence the compound’s activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. This compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as signal transduction, gene expression, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Fluoro-3-nitrobenzoate can be synthesized through the esterification of 2-Fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours. The resulting product is then purified through extraction and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve the desired purity levels.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-3-nitrobenzoic acid and methanol in the presence of a strong base or acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 2-Fluoro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-Fluoro-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-Fluoro-3-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it serves as a precursor for the development of anti-inflammatory and anti-cancer agents . Additionally, it is used in the study of enzyme inhibitors and as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
- Methyl 2-Fluoro-4-nitrobenzoate
- Methyl 2-Fluoro-5-nitrobenzoate
- Methyl 2-Fluoro-3-methoxybenzoate
- Methyl 2-Fluoro-3-hydroxybenzoate
Properties
IUPAC Name |
methyl 2-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYKLDXYNUERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541663 | |
Record name | Methyl 2-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946126-94-9 | |
Record name | Benzoic acid, 2-fluoro-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946126-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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